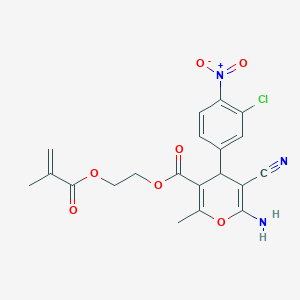
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C20H18ClN3O7 and its molecular weight is 447.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Molecular Formula: C20H18ClFN2O5
Molecular Weight: 420.82 g/mol
IUPAC Name: this compound
CAS Number: 939888-87-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is suggested that it may modulate the release or reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin, which are crucial for mood regulation and emotional responses.
Targeted Biological Pathways
| Pathway | Description |
|---|---|
| Noradrenergic System | Influences alertness and response to stress. |
| Dopaminergic System | Affects motivation, pleasure, and reward mechanisms. |
| Serotonergic System | Regulates mood, anxiety, and happiness levels. |
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels has been linked to improved mood and reduced depressive symptoms.
Case Studies
-
Study on Mood Regulation:
- Objective: To evaluate the antidepressant potential of the compound.
- Method: Animal models were administered varying doses of the compound.
- Results: Significant reduction in depressive-like behavior was observed, correlating with increased serotonin levels in the brain.
-
Neurotransmitter Interaction Study:
- Objective: To assess the interaction of the compound with neurotransmitter receptors.
- Method: Binding assays were conducted using labeled neurotransmitters.
- Results: The compound showed a high affinity for serotonin receptors, suggesting a mechanism for its mood-enhancing effects.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels; however, further detailed toxicological evaluations are necessary to determine safe dosage ranges for potential therapeutic use. The compound's effects on liver enzymes and potential cytotoxicity should be investigated in future studies .
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O7/c1-10(2)19(25)29-6-7-30-20(26)16-11(3)31-18(23)13(9-22)17(16)12-4-5-15(24(27)28)14(21)8-12/h4-5,8,17H,1,6-7,23H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBPEALHYBQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













